molecular formula C8H5BrF3NO2 B578375 Methyl 5-bromo-3-(trifluoromethyl)picolinate CAS No. 1214328-84-3

Methyl 5-bromo-3-(trifluoromethyl)picolinate

Cat. No.: B578375
CAS No.: 1214328-84-3
M. Wt: 284.032
InChI Key: YRYMNZJJAFOWHH-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C8H5BrF3NO2 It is a derivative of picolinic acid, featuring a bromine atom at the 5-position and a trifluoromethyl group at the 3-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-3-(trifluoromethyl)picolinate can be synthesized through several methods. One common approach involves the bromination of methyl 3-(trifluoromethyl)picolinate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding methyl 3-(trifluoromethyl)picolinate.

    Oxidation Reactions: The methyl ester group can be oxidized to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products include various substituted picolinates depending on the nucleophile used.

    Reduction: The major product is methyl 3-(trifluoromethyl)picolinate.

    Oxidation: The major product is 5-bromo-3-(trifluoromethyl)picolinic acid.

Scientific Research Applications

Methyl 5-bromo-3-(trifluoromethyl)picolinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 5-bromo-3-(trifluoromethyl)picolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-5-(trifluoromethyl)picolinate
  • Methyl 5-bromo-3-fluoropicolinate
  • Methyl 5-bromo-3-chloropicolinate

Uniqueness

Methyl 5-bromo-3-(trifluoromethyl)picolinate is unique due to the presence of both a bromine atom and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c1-15-7(14)6-5(8(10,11)12)2-4(9)3-13-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYMNZJJAFOWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673201
Record name Methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214328-84-3
Record name Methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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